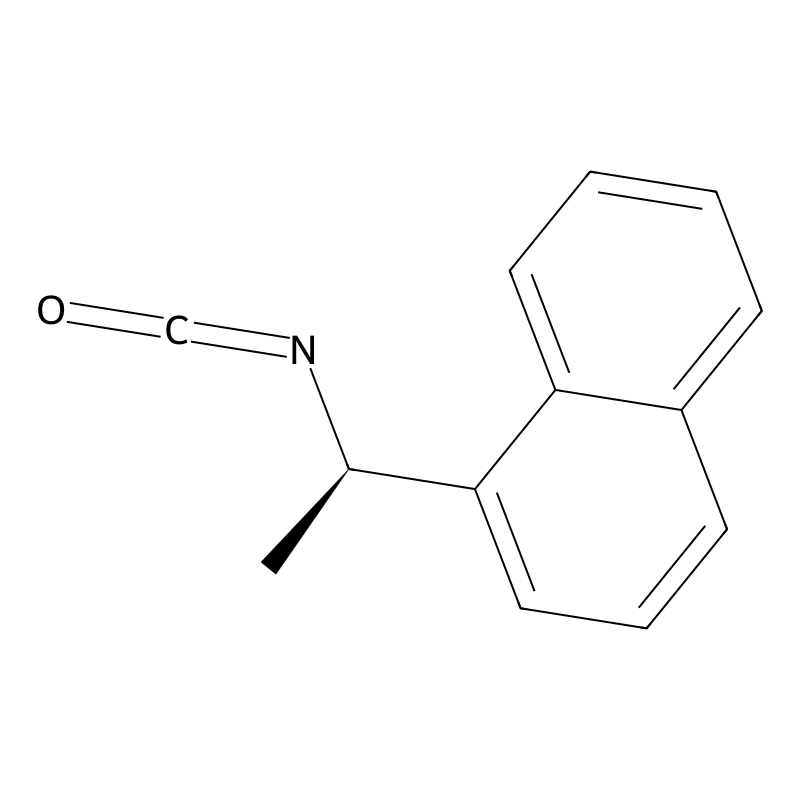

(R)-(-)-1-(1-Naphthyl)ethyl isocyanate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

(R)-(-)-1-(1-Naphthyl)ethyl isocyanate is a chiral isocyanate compound with the molecular formula C₁₃H₁₁NO and a molecular weight of 197.24 g/mol. This compound features a naphthalene moiety and an isocyanate functional group, making it valuable in various chemical syntheses and research applications. It is characterized by its liquid state at room temperature, typically appearing as a colorless to light yellow liquid with a boiling point between 106°C and 108°C at reduced pressure (0.16 mmHg) .

Asymmetric Synthesis:

Due to its chirality, (R)-(-)-1-(1-Naphthyl)ethyl isocyanate can be utilized as a chiral auxiliary in asymmetric synthesis. Chiral auxiliaries are temporary modifications introduced to a molecule to control the formation of a new stereocenter, ultimately leading to the desired enantiomer. The isocyanate group of (R)-(-)-1-(1-Naphthyl)ethyl isocyanate can react with various nucleophiles, introducing the chiral unit and directing the stereochemical outcome of the reaction. For instance, research has explored its use in the synthesis of enantiopure β-amino acids, valuable building blocks for pharmaceuticals and other bioactive molecules [].

Polymer Chemistry:

(R)-(-)-1-(1-Naphthyl)ethyl isocyanate can be employed as a monomer for the synthesis of chiral polyurethanes. Polyurethanes are a versatile class of polymers with diverse applications, and incorporating chirality can enhance their properties for specific uses. Studies have investigated the use of (R)-(-)-1-(1-Nachthyl)ethyl isocyanate in the preparation of chiral polyurethanes for asymmetric catalysis and separation membranes [, ].

Material Science:

The unique properties of (R)-(-)-1-(1-Naphthyl)ethyl isocyanate can be exploited for the development of novel materials. Its ability to self-assemble and form ordered structures has been explored in the context of liquid crystals and supramolecular gels. These materials exhibit intriguing properties with potential applications in areas such as photonics, drug delivery, and sensors [].

The reactivity of (R)-(-)-1-(1-Naphthyl)ethyl isocyanate primarily involves nucleophilic addition reactions due to the electrophilic nature of the isocyanate group. It can react with alcohols, amines, and thiols to form corresponding carbamates, ureas, and thioureas. Additionally, it can participate in cycloaddition reactions, particularly with nucleophiles that can stabilize the resulting adducts.

Research indicates that (R)-(-)-1-(1-Naphthyl)ethyl isocyanate exhibits significant biological activity. It has been noted for its potential as an inhibitor in various enzymatic processes and may interact with biological macromolecules such as proteins. Its toxicity profile includes being harmful if swallowed or inhaled, causing skin irritation, and potentially inducing allergic reactions .

Several methods exist for synthesizing (R)-(-)-1-(1-Naphthyl)ethyl isocyanate:

- From Naphthalene Derivatives: The compound can be synthesized via the reaction of naphthalene derivatives with phosgene or by using other isocyanate precursors.

- Using Isocyanation Reagents: Direct isocyanation of (R)-(-)-1-(1-Naphthyl)ethyl alcohol using reagents such as triphosgene or other isocyanation agents can yield the desired product.

- Chiral Resolution: Enantiomerically pure (R)-(-)-1-(1-Naphthyl)ethyl isocyanate can also be obtained through chiral resolution techniques involving chiral catalysts or reagents .

(R)-(-)-1-(1-Naphthyl)ethyl isocyanate finds applications in various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceuticals, particularly in developing compounds with specific biological activities.

- Materials Science: The compound can be utilized in creating polymers and coatings due to its reactivity with amines and alcohols.

- Research: It is often used in academic and industrial research settings for studying reaction mechanisms involving isocyanates .

Several compounds share structural similarities with (R)-(-)-1-(1-Naphthyl)ethyl isocyanate. Here are some comparable compounds:

| Compound Name | CAS Number | Notable Features |

|---|---|---|

| 1-(2-Naphthyl)ethyl isocyanate | 42340-99-8 | Similar structure but different naphthalene substitution |

| Phenyl isocyanate | 103-71-9 | A simpler structure lacking chiral centers |

| Benzyl isocyanate | 3173-56-6 | Contains a benzyl group instead of naphthalene |

Uniqueness: (R)-(-)-1-(1-Naphthyl)ethyl isocyanate stands out due to its chiral nature, which allows for specific interactions in biological systems that are not present in its non-chiral counterparts. Its unique structural features contribute to its distinct reactivity and biological activity compared to similar compounds .

Enantioselective Synthesis Routes

The enantioselective synthesis of (R)-(-)-1-(1-Naphthyl)ethyl isocyanate represents a critical aspect of modern chiral chemistry, with several methodologies developed to achieve high enantiomeric purity [1] [3]. The primary synthetic approach involves the conversion of the corresponding chiral amine precursor, (R)-(-)-1-(1-naphthyl)ethylamine, through reaction with phosgene or its safer alternatives [13].

The most commonly employed method utilizes triphosgene as a phosgene equivalent, offering improved safety characteristics while maintaining synthetic efficiency [14]. In this approach, (R)-(-)-1-(1-naphthyl)ethylamine is treated with triphosgene in the presence of a base such as triethylamine under controlled conditions [7] [14]. The reaction typically requires an inert atmosphere and low temperatures to prevent decomposition of the isocyanate product [14].

Alternative enantioselective routes have been developed using asymmetric synthesis strategies. One notable approach involves the stereospecific Curtius rearrangement of chiral carboxylic acids, where the corresponding (R)-(-)-1-(1-naphthyl)ethyl carboxylic acid derivative undergoes rearrangement to form the desired isocyanate with retention of configuration [11]. This method proceeds through the formation of an acyl azide intermediate, which upon heating undergoes rearrangement to yield the isocyanate with high stereochemical fidelity [11].

The synthesis can also be achieved through the use of chiral auxiliaries, where racemic starting materials are converted to diastereomeric intermediates using established chiral auxiliaries such as N-1-(1'-naphthyl)ethyl-O-tert-butylhydroxylamine [29]. This auxiliary approach enables the preparation of both enantiomers with high diastereoselectivity, typically exceeding 94% diastereomeric excess [29].

| Synthetic Method | Starting Material | Reagent | Conditions | Enantiomeric Excess |

|---|---|---|---|---|

| Triphosgene Method | (R)-(-)-1-(1-naphthyl)ethylamine | Triphosgene/Et₃N | 0°C, inert atmosphere | >90% [4] |

| Curtius Rearrangement | (R)-(-)-carboxylic acid | NaN₃/heat | Thermal conditions | >95% [11] |

| Chiral Auxiliary | Racemic amine | Chiral auxiliary | Mild conditions | >94% [29] |

Resolution Techniques for Optical Purity Enhancement

The enhancement of optical purity for (R)-(-)-1-(1-Naphthyl)ethyl isocyanate employs several sophisticated resolution techniques, each designed to achieve maximum enantiomeric excess while maintaining practical scalability [21] [23]. Classical resolution methods remain the most widely applied approaches in both laboratory and industrial settings [23] [25].

Crystallization of diastereomeric salts represents the most established resolution technique for this compound [23] [24]. The method involves converting the racemic isocyanate mixture to diastereomeric derivatives through reaction with chiral resolving agents [15] [23]. Common resolving agents include tartaric acid derivatives and chiral amines such as brucine [23]. The resulting diastereomeric salts exhibit different solubilities, allowing for selective crystallization of the desired enantiomer [23] [25].

Chiral High Performance Liquid Chromatography serves as both an analytical tool and a preparative separation method [24] [26]. The technique employs chiral stationary phases, typically based on polysaccharide derivatives such as cellulose and amylose carbamates [8] [24]. These chiral stationary phases interact differentially with the two enantiomers, enabling their separation through column chromatography [8] [24]. The method offers excellent resolution capabilities with enantiomeric excess values routinely exceeding 99% [22] [24].

Enzymatic resolution techniques have emerged as environmentally sustainable alternatives for optical purity enhancement [20]. Specific microorganisms capable of selective transformation of one enantiomer while leaving the other unchanged have been identified [20]. This biotechnological approach offers advantages in terms of mild reaction conditions and reduced environmental impact [20].

The spontaneous amplification of optical purity under achiral chromatographic conditions represents a novel phenomenon observed in certain chiral systems [25]. This effect occurs during standard silica gel chromatography, where compounds with modest initial enantiomeric excess can undergo significant optical purity enhancement through the chromatographic process [25].

| Resolution Method | Principle | Typical Enantiomeric Excess | Scale |

|---|---|---|---|

| Diastereomeric Salt Formation | Differential solubility | 85-95% [23] | Industrial |

| Chiral HPLC | Differential retention | >99% [24] | Analytical/Preparative |

| Enzymatic Resolution | Selective biotransformation | 90-98% [20] | Laboratory |

| Spontaneous Amplification | Chromatographic enrichment | Variable [25] | Research |

Industrial-Scale Production Challenges

The industrial-scale production of (R)-(-)-1-(1-Naphthyl)ethyl isocyanate faces numerous technical and economic challenges that significantly impact manufacturing feasibility and cost-effectiveness [12] [13] [16]. The primary challenge stems from the inherent safety concerns associated with isocyanate production, particularly when utilizing phosgene-based synthetic routes [13] [18] [31].

Phosgene handling represents the most significant safety challenge in industrial isocyanate production [13] [18] [31]. The highly toxic nature of phosgene requires specialized equipment, extensive safety protocols, and trained personnel, substantially increasing capital and operational costs [13] [18]. Industrial facilities must implement comprehensive safety management systems including emergency response procedures, air monitoring systems, and specialized containment equipment [18] [33].

The corrosive nature of hydrogen chloride byproducts generated during phosgene-based synthesis creates additional engineering challenges [31]. Equipment corrosion necessitates the use of specialized materials and frequent maintenance, increasing both capital investment and operational costs [31] [32]. Water content must be rigorously controlled throughout the entire production process to prevent corrosion issues [31].

Raw material cost volatility presents ongoing economic challenges for industrial production [16] [17]. The fluctuating prices of key raw materials, including toluene derivatives and specialty chemicals, can significantly impact profit margins [16]. Supply chain disruptions and geopolitical factors further exacerbate cost volatility concerns [16].

Quality control and analytical requirements for chiral isocyanates demand sophisticated instrumentation and expertise [4] [5]. Maintaining consistent enantiomeric purity at industrial scale requires continuous monitoring using chiral analytical methods such as gas chromatography with chiral stationary phases [26]. The specialized nature of these analytical requirements increases both equipment costs and personnel training needs [4] [5].

Environmental regulations continue to impose increasingly stringent requirements on isocyanate manufacturing [17] [31]. Regulatory bodies worldwide have implemented strict guidelines regarding emissions, waste disposal, and worker exposure limits [17]. Compliance with these regulations requires significant investment in pollution control equipment and monitoring systems [17] [33].

Process scale-up challenges include maintaining reaction selectivity and yield at industrial volumes [30] [31]. Laboratory-scale synthetic methods often require significant modification to achieve comparable performance at industrial scale [30]. Heat transfer limitations, mixing efficiency, and residence time distribution become critical factors in large-scale reactor design [30] [31].

| Challenge Category | Specific Issues | Impact on Production | Mitigation Strategies |

|---|---|---|---|

| Safety | Phosgene toxicity [13] | High safety costs | Alternative reagents [14] |

| Corrosion | HCl byproducts [31] | Equipment degradation | Specialized materials [31] |

| Economics | Raw material costs [16] | Profit margin pressure | Supply diversification [16] |

| Quality Control | Chiral purity [4] | Analytical complexity | Advanced instrumentation [26] |

| Environmental | Regulatory compliance [17] | Compliance costs | Green chemistry approaches [12] |

| Scale-up | Process optimization [30] | Technical complexity | Pilot plant studies [30] |

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)

(R)-(-)-1-(1-Naphthyl)ethyl isocyanate exhibits distinctive spectroscopic characteristics that enable its identification and structural confirmation through multiple analytical techniques. The compound's chiral nature and aromatic system contribute to its unique spectroscopic fingerprint.

Nuclear Magnetic Resonance Spectroscopy

Proton Nuclear Magnetic Resonance (1H Nuclear Magnetic Resonance) analysis reveals several characteristic signal patterns. The aromatic protons of the naphthalene ring system appear as a complex multiplet in the range of 7.3-8.2 parts per million, reflecting the typical downfield shift associated with aromatic systems [1] [2]. The chiral center methyl group appears as a doublet at 1.4-1.6 parts per million, with coupling constant values consistent with vicinal proton-proton coupling [1] [2]. The methine proton at the chiral center exhibits a characteristic quartet pattern at 5.5-6.0 parts per million, demonstrating coupling with the adjacent methyl group [1] [2].

Carbon-13 Nuclear Magnetic Resonance (13C Nuclear Magnetic Resonance) spectroscopy provides additional structural information, with the isocyanate carbon appearing in the characteristic range of 120-130 parts per million [1] [2]. The aromatic carbon atoms of the naphthalene system exhibit signals between 120-140 parts per million, while the aliphatic carbons appear in their expected upfield regions [1] [2].

Infrared Spectroscopy

The infrared spectrum of (R)-(-)-1-(1-Naphthyl)ethyl isocyanate displays several diagnostic absorption bands. The most characteristic feature is the strong N=C=O stretching vibration appearing at 2240-2280 cm⁻¹, which is diagnostic for isocyanate functional groups [3]. The aromatic C=C stretching vibrations appear at 1600-1500 cm⁻¹, confirming the presence of the naphthalene ring system [3]. Aromatic C-H stretching vibrations are observed at 3000-3100 cm⁻¹, while aliphatic C-H stretching appears at 2800-3000 cm⁻¹ [3].

Mass Spectrometry

Mass spectrometric analysis reveals a molecular ion peak at m/z 197, corresponding to the molecular weight of the compound [2]. The base peak typically appears at m/z 155, resulting from the loss of the isocyanate group (M-42) [2]. This fragmentation pattern is characteristic of aromatic isocyanates, where the stable aromatic cation is preferentially formed [2]. Additional fragmentation produces naphthyl cation peaks at m/z 155, demonstrating the stability of the aromatic system [2].

| Spectroscopic Technique | Key Characteristic | Value/Range |

|---|---|---|

| 1H Nuclear Magnetic Resonance | Aromatic protons | 7.3-8.2 ppm (multiplet) |

| 1H Nuclear Magnetic Resonance | Methyl group | 1.4-1.6 ppm (doublet) |

| 1H Nuclear Magnetic Resonance | Methine proton | 5.5-6.0 ppm (quartet) |

| 13C Nuclear Magnetic Resonance | Isocyanate carbon | 120-130 ppm |

| Infrared Spectroscopy | N=C=O stretching | 2240-2280 cm⁻¹ |

| Mass Spectrometry | Molecular ion | m/z 197 |

| Mass Spectrometry | Base peak | m/z 155 |

Thermal Stability and Decomposition Pathways

The thermal stability of (R)-(-)-1-(1-Naphthyl)ethyl isocyanate exhibits a complex relationship with temperature, influenced by the presence of both the reactive isocyanate group and the stabilizing naphthalene ring system. The compound demonstrates moderate thermal stability compared to aliphatic isocyanates, with the naphthyl group providing enhanced stability through resonance stabilization [5].

Thermal Stability Profile

At ambient temperatures (25-90°C), the compound remains stable under inert atmospheric conditions, with no significant decomposition observed [6] [5]. The flash point at 93°C represents the temperature at which vapors can ignite, marking the onset of thermal hazard considerations [6] [5]. Between 90-105°C, the compound maintains stability near its flash point, though vapor formation increases significantly [5].

In the moderate temperature range (105-150°C), thermal volatilization becomes prominent, with trace isocyanate vapors being released [5]. The presence of oxygen accelerates decomposition processes in this temperature range, suggesting an oxidative component to the thermal degradation mechanism [5].

Decomposition Pathways

Primary decomposition initiates at approximately 150-200°C, characterized by N=C=O bond cleavage leading to the formation of isocyanate vapors and carbon dioxide [5]. This temperature range represents the onset of significant structural breakdown, with oxygen promoting oxidation reactions [5].

Secondary decomposition occurs at 200-250°C, involving C-N bond fragmentation that produces naphthyl fragments, carbon dioxide, and nitrogen oxides [5]. Moisture significantly accelerates hydrolysis reactions at these temperatures, leading to the formation of corresponding amines and carbon dioxide [5].

Extensive decomposition takes place at 250-300°C, resulting in aromatic ring breakdown and the formation of various aromatic hydrocarbons, carbon dioxide, and nitrogen oxides [5]. Complete oxidation occurs in the presence of air, leading to mineralization of the organic components [5].

| Temperature Range (°C) | Stability Status | Primary Decomposition Products | Mechanism |

|---|---|---|---|

| 25-90 | Stable | None | N/A |

| 90-105 | Stable (near flash point) | None | N/A |

| 105-150 | Moderate stability | Trace isocyanate vapors | Thermal volatilization |

| 150-200 | Decomposition onset | Isocyanate vapors, CO₂ | N=C=O bond cleavage |

| 200-250 | Significant decomposition | Naphthyl fragments, CO₂, NOₓ | C-N bond fragmentation |

| 250-300 | Extensive decomposition | Aromatic hydrocarbons, CO₂, NOₓ | Aromatic ring breakdown |

Solubility and Phase Behavior

The solubility characteristics of (R)-(-)-1-(1-Naphthyl)ethyl isocyanate are dominated by its dual nature as both an aromatic compound and a reactive isocyanate. The naphthalene ring system imparts hydrophobic character, while the isocyanate group provides reactivity toward nucleophilic solvents [7].

Solubility in Organic Solvents

The compound demonstrates excellent solubility in non-nucleophilic organic solvents. In benzene and toluene, it is freely soluble with solubility exceeding 200 g/L at room temperature [7]. The aromatic nature of these solvents provides favorable π-π interactions with the naphthalene ring system [7]. Dichloromethane and chloroform also serve as excellent solvents, with the compound showing complete miscibility [7].

Acetone and tetrahydrofuran provide good solubility (>100 g/L), though these solvents may slowly react with the isocyanate group over extended periods [7]. Diethyl ether offers moderate solubility, making it suitable for extraction and purification procedures [7].

Reactivity with Protic Solvents

Water causes immediate hydrolysis of the isocyanate group, forming the corresponding amine and carbon dioxide [7]. This reaction is irreversible and temperature-dependent, with higher temperatures accelerating the hydrolysis rate [7]. The process creates a two-phase system initially, followed by dissolution of the amine product [7].

Alcohols (methanol, ethanol) react with the isocyanate group to form stable urethane derivatives [7]. This reaction is also temperature-dependent and essentially irreversible under normal conditions [7]. The reaction proceeds through nucleophilic addition of the alcohol to the isocyanate carbon [7].

Phase Behavior

The compound exhibits homogeneous phase behavior in most organic solvents at room temperature [7]. Temperature effects are particularly pronounced in less polar solvents like hexane, where solubility increases significantly with temperature [7]. In hexane, the compound shows limited solubility (10-50 g/L) at room temperature but becomes more soluble upon heating [7].

Phase transitions are generally smooth in organic solvents, with no unusual crystallization or precipitation behavior observed under normal handling conditions [7]. The compound maintains its liquid state across a wide temperature range, facilitating its use in various synthetic applications [7].

| Solvent Category | Solubility Behavior | Approximate Solubility (g/L) | Phase Behavior |

|---|---|---|---|

| Aromatic solvents | Freely soluble | >200 | Homogeneous |

| Halogenated solvents | Freely soluble | >200 | Homogeneous |

| Ethers | Soluble | >100 | Homogeneous |

| Ketones | Soluble | >100 | Homogeneous |

| Alkanes | Partially soluble | 10-50 | Temperature-dependent |

| Protic solvents | Reactive | N/A | Reaction occurs |

XLogP3

GHS Hazard Statements

H301 (90.7%): Toxic if swallowed [Danger Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (90.7%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H331 (11.63%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant;Health Hazard